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Compound of Interest

Compound Name: 4-Methoxyquinolin-8-amine

Cat. No.: B1279916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyquinolin-8-amine scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous compounds with significant therapeutic potential. Derivatives of

this versatile scaffold have been extensively investigated for their utility as antimalarial and

anticancer agents. Understanding the structure-activity relationships (SAR) of these derivatives

is crucial for the rational design of more potent and selective therapeutic agents. This guide

provides a comparative analysis of the biological activities of various 4-methoxyquinolin-8-
amine derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity
The biological activity of 4-methoxyquinolin-8-amine derivatives is profoundly influenced by

the nature and position of substituents on the quinoline ring and the 8-amino side chain. The

following tables summarize the quantitative data from various studies, highlighting these

relationships.

Antimalarial Activity
The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with primaquine

being a notable example. Modifications to the 4-methoxyquinolin-8-amine core have been
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explored to enhance activity against both chloroquine-sensitive (D6) and chloroquine-resistant

(W2) strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of 4-Methoxyquinolin-8-amine Derivatives

Compound ID
R Group at 8-
amino position

IC50 (ng/mL)
vs. P.
falciparum D6

IC50 (ng/mL)
vs. P.
falciparum W2

Reference

Primaquine

-

(CH2)3CH(CH3)

NH2

2000 2800 [1]

Analog 21

-pentyl-(2S)-2-

aminosubstituted

amide

180 300 [1]

Analog 22

-pentyl-(2R)-2-

aminosubstituted

amide

200 350 [1]

Analog 23

-pentyl-(2S)-2-

aminosubstituted

amide

250 400 [1]

Analog 24

-pentyl-(2R)-2-

aminosubstituted

amide

300 450 [1]

IC50: Half-maximal inhibitory concentration.

SAR Insights for Antimalarial Activity: Substitutions at the 8-amino side chain with amino acid-

like moieties appear to enhance antimalarial potency compared to the parent compound,

primaquine. The stereochemistry of these substituents can also influence activity.

Anticancer Activity
Derivatives of the closely related 8-methoxyquinazoline scaffold have demonstrated significant

cytotoxic activity against various cancer cell lines. These studies provide valuable insights into
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the SAR of this class of compounds.

Table 2: In Vitro Cytotoxic Activity of 8-Methoxyquinazoline Derivatives
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Compound ID Substituents Cell Line IC50 (µM) Reference

18B

4-(m-

fluorobenzyloxy)

anilino, 7-(3-(N-

methylpiperazinyl

)propoxy)

HCT116 5.64 ± 0.68 [2][3]

18B

4-(m-

fluorobenzyloxy)

anilino, 7-(3-(N-

methylpiperazinyl

)propoxy)

HepG2 7.82 ± 0.52 [2][3]

17B

4-

(benzyloxy)anilin

o, 7-(3-(N-

methylpiperazinyl

)propoxy)

HCT116 6.12 ± 0.42 [3]

17B

4-

(benzyloxy)anilin

o, 7-(3-(N-

methylpiperazinyl

)propoxy)

HepG2 8.14 ± 0.66 [3]

Imatinib (Standard) HCT116 8.15 ± 0.74 [3]

Imatinib (Standard) HepG2 10.26 ± 0.81 [3]

2i
4-

(isopropyl)anilino
HeLa 7.15 [4]

2i
4-

(isopropyl)anilino
BGC-823 4.65 [4]

Gefitinib (Standard) HeLa 17.12 [4]

Gefitinib (Standard) BGC-823 19.27 [4]
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IC50: Half-maximal inhibitory concentration. HCT116: Human colon carcinoma; HepG2: Human

liver carcinoma; HeLa: Human cervical cancer; BGC-823: Human gastric carcinoma.

SAR Insights for Anticancer Activity:

The presence of a substituted anilino group at the 4-position and an aminoalkyl ether side

chain at the 7-position of the 8-methoxyquinazoline ring are key for cytotoxic activity.[3]

A hydrophobic benzyloxy or m-fluorobenzyloxy group at the 4-anilino position enhances

potency.[3]

An N-methylpiperazine moiety in the side chain at C7 is generally more favorable for activity

than morpholine or 1,2,4-triazole groups.[3]

An isopropyl group on the 4-anilino ring can lead to potent activity against HeLa and BGC-

823 cells.[4]

Experimental Protocols
The following are representative methodologies for the key experiments cited in the SAR

studies of 4-methoxyquinolin-8-amine and related derivatives.

In Vitro Antimalarial Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against Plasmodium falciparum.

Materials:

P. falciparum cultures (e.g., D6 and W2 strains)

Human red blood cells

RPMI 1640 medium supplemented with human serum and hypoxanthine

Test compounds dissolved in DMSO

96-well microtiter plates
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[³H]-hypoxanthine

Scintillation fluid and counter

Procedure:

Maintain asynchronous cultures of P. falciparum in human red blood cells.

Prepare serial dilutions of the test compounds in the culture medium.

Add the diluted compounds to a 96-well plate.

Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

Harvest the cells, wash, and measure the incorporated radioactivity using a scintillation

counter.

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug

concentration.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

Human cancer cell lines (e.g., HCT-116, HeLa)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

Test compounds dissolved in DMSO

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilizing agent (e.g., DMSO)

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubate

overnight.[4]

Treat the cells with various concentrations of the test compounds and incubate for 96 hours.

[4]

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Visualizing Workflows and Signaling Pathways
General Workflow for Structure-Activity Relationship
(SAR) Studies
The following diagram illustrates a typical workflow for an SAR study, from initial compound

design to the identification of a lead candidate.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Downregulation of the β-catenin/TCF4 Signaling
Pathway
Certain 8-methoxyquinazoline derivatives have been shown to exert their anticancer effects by

downregulating the Wnt/β-catenin signaling pathway.[2][3] The diagram below illustrates the

inhibition of this pathway.
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Caption: Inhibition of the β-catenin/TCF4 signaling pathway by 8-methoxyquinazoline

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1279916?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045844/
https://www.researchgate.net/publication/359383193_Design_synthesis_and_evaluation_of_47-disubstituted_8-methoxyquinazoline_derivatives_as_potential_cytotoxic_agents_targeting_b-cateninTCF4_signaling_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC8938628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8938628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8938628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274288/
https://www.benchchem.com/product/b1279916#structure-activity-relationship-sar-studies-of-4-methoxyquinolin-8-amine-derivatives
https://www.benchchem.com/product/b1279916#structure-activity-relationship-sar-studies-of-4-methoxyquinolin-8-amine-derivatives
https://www.benchchem.com/product/b1279916#structure-activity-relationship-sar-studies-of-4-methoxyquinolin-8-amine-derivatives
https://www.benchchem.com/product/b1279916#structure-activity-relationship-sar-studies-of-4-methoxyquinolin-8-amine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

